Vanadium disulfide

Description

Properties

CAS No. |

12166-28-8 |

|---|---|

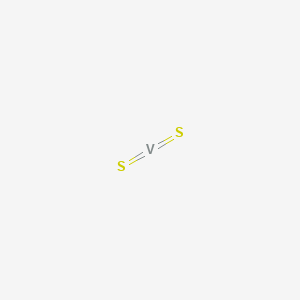

Molecular Formula |

S2V |

Molecular Weight |

115.08 g/mol |

IUPAC Name |

bis(sulfanylidene)vanadium |

InChI |

InChI=1S/2S.V |

InChI Key |

NGTSQWJVGHUNSS-UHFFFAOYSA-N |

SMILES |

S=[V]=S |

Canonical SMILES |

S=[V]=S |

Other CAS No. |

12166-28-8 |

Synonyms |

vanadium disulfide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic and Magnetic Properties of 2D Vanadium Disulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electronic and magnetic properties of two-dimensional (2D) vanadium disulfide (VS₂), a material of significant interest for its potential applications in spintronics, catalysis, and energy storage. The content delves into the phase-dependent characteristics, synthesis methodologies, and advanced characterization techniques pertinent to the study of this transition metal dichalcogenide.

Introduction to 2D this compound

This compound (VS₂) is a layered transition metal dichalcogenide (TMD) that has garnered substantial attention due to its intriguing physical properties when thinned down to a few or a single atomic layer.[1] Unlike many other TMDs that are predominantly non-magnetic semiconductors, 2D VS₂ exhibits a rich interplay of electronic and magnetic phenomena, including charge density waves (CDWs) and predicted ferromagnetism.[2][3] Its properties are highly dependent on its crystalline phase, thickness, and stoichiometry, making it a tunable platform for fundamental research and technological applications.[4][5]

Crystal Structure and Phases

2D VS₂ primarily exists in two polymorphic forms: the octahedrally coordinated trigonal (1T) phase and the trigonal prismatic hexagonal (2H) phase.[4][5] The relative stability of these phases is a delicate balance of layer thickness and temperature.[4][5] While the 1T phase is generally found to be metallic, the 2H phase is predicted to be a semiconductor.[1][6] Theoretical calculations suggest that at room temperature, the H-phase is more stable for monolayer VS₂, while the T-phase is more stable in the bulk material.[4][5]

Electronic Properties

The electronic landscape of 2D VS₂ is dominated by the presence of charge density waves and phase-dependent metallicity.

Charge Density Waves (CDW)

A prominent feature of the 1T phase of VS₂ is the formation of a charge density wave, which is a periodic modulation of the electron density accompanied by a distortion of the crystal lattice.[2][7] In bulk 1T-VS₂, the CDW transition occurs at approximately 304 K.[8] Remarkably, for monolayer 1T-VS₂, the CDW transition temperature is enhanced to around 400 K.[8] This enhancement in the 2D limit is attributed to factors such as quantum confinement and interfacial effects.[8]

Electronic Structure and Band Gap

Angle-resolved photoemission spectroscopy (ARPES) studies of monolayer 1T-VS₂ have revealed a Fermi surface characterized by six elliptical pockets centered at the M points of the Brillouin zone.[2][7] The 1T phase is metallic, which is a key attribute for its potential use in electrodes and interconnects.[1]

In contrast, the 2H phase of monolayer VS₂ is predicted by theoretical calculations to be a semiconductor.[6] The calculated band gap values vary depending on the theoretical approach, with some studies predicting a small indirect band gap.

Magnetic Properties

The magnetic properties of 2D VS₂ are a subject of intense research and some debate, with theoretical predictions often pointing to a ferromagnetic ground state, while experimental verification can be complex.

Ferromagnetism

First-principles calculations consistently predict the existence of intrinsic ferromagnetism in monolayer VS₂, particularly in the 2H phase.[4][5][9] The magnetic moment is significantly larger in the H-phase monolayer compared to the T-phase bulk material.[4][5] This suggests that the exfoliation of monolayer VS₂ from its bulk counterpart could induce a sharp increase in magnetism due to a phase transition from the less magnetic T-phase to the more magnetic H-phase at room temperature.[4][5] However, some experimental studies have reported the absence of a net magnetic moment, which could be attributed to factors like defects, stoichiometry, or substrate interactions.[8][10]

Curie Temperature and Magnetic Anisotropy

Theoretical studies predict a Curie temperature (Tc) for H-phase monolayer VS₂ that is above room temperature, making it a promising candidate for spintronic applications.[9][11][12] The magnetic anisotropy energy (MAE) has also been calculated, indicating that the preferential direction of magnetization (easy axis) is in the plane of the monolayer for the H-phase.[13]

Data Presentation: Quantitative Properties of 2D VS₂

The following tables summarize the key quantitative electronic and magnetic properties of 2D VS₂ as reported in the literature.

Table 1: Electronic Properties of 2D VS₂

| Property | Phase | Thickness | Value | Reference(s) |

| CDW Transition Temperature (TCDW) | 1T | Bulk | ~304 K | [8] |

| CDW Transition Temperature (TCDW) | 1T | Monolayer | ~400 K | [8] |

| Band Gap | 2H | Monolayer | Semiconductor (Predicted) | [6] |

Table 2: Magnetic Properties of 2D VS₂

| Property | Phase | Thickness | Theoretical Value | Experimental Value | Reference(s) |

| Magnetic Moment (per V atom) | 2H | Monolayer | ~1.00 µB | - | [4][5] |

| Magnetic Moment (per V atom) | 1T | Bulk | 0.31 µB | - | [4][5] |

| Curie Temperature (Tc) | 2H | Monolayer | > 300 K (Predicted) | - | [9][11][12] |

| Magnetic Anisotropy Energy (MAE) | 2H | Monolayer | -0.213 meV (in-plane) | - | [13] |

| Magnetic Anisotropy Energy (MAE) | 1T | Monolayer | 0.004 meV | - | [13] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2D VS₂ are crucial for reproducible research and development.

Synthesis of 2D VS₂

a) Molecular Beam Epitaxy (MBE)

Molecular Beam Epitaxy allows for the growth of high-quality, large-area single-crystal 2D materials with precise control over thickness.

-

Substrate Preparation: A suitable substrate, such as highly oriented pyrolytic graphite (HOPG) or sapphire, is prepared by annealing at high temperatures in an ultra-high vacuum (UHV) chamber to achieve an atomically clean and smooth surface.

-

Source Materials: High-purity vanadium and sulfur are used as the source materials. Vanadium is typically evaporated from an electron-beam evaporator, while sulfur is supplied from a Knudsen cell.

-

Growth Process: The substrate is maintained at an elevated temperature (e.g., 300-500 °C). The fluxes of vanadium and sulfur are carefully controlled to achieve the desired stoichiometry. The growth process is monitored in-situ using Reflection High-Energy Electron Diffraction (RHEED) to observe the crystal structure and growth mode.

-

Post-Growth Annealing: After growth, the sample may be annealed at a specific temperature to improve crystallinity and promote the desired phase formation.

b) Chemical Vapor Deposition (CVD)

CVD is a scalable method for synthesizing large-area 2D VS₂ films.

-

Precursors: Solid precursors such as vanadium oxide (e.g., V₂O₅ or VO₂) and sulfur powder are typically used.

-

Substrate: A substrate, commonly silicon with a silicon dioxide layer (SiO₂/Si) or sapphire, is placed in a quartz tube furnace.

-

Growth Procedure: The furnace is heated to a high temperature (e.g., 700-900 °C) in an inert gas flow (e.g., Argon). The precursors are heated to their sublimation temperatures, and the resulting vapors are carried by the gas flow to the substrate, where they react to form VS₂.

-

Parameter Control: The growth temperature, pressure, gas flow rates, and precursor amounts are critical parameters that influence the thickness, morphology, and quality of the grown VS₂ flakes.

-

Cooling: After the growth period, the furnace is cooled down to room temperature, allowing the VS₂ film to crystallize on the substrate.

Characterization Techniques

a) Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique to directly probe the electronic band structure of materials.

-

Sample Preparation: The 2D VS₂ sample is introduced into a UHV chamber and typically cleaved in-situ to expose a clean surface.

-

Photon Source: A monochromatic light source, such as a synchrotron beamline or a UV laser, is used to illuminate the sample.

-

Photoelectron Detection: The kinetic energy and emission angle of the photoemitted electrons are measured by a hemispherical electron analyzer.

-

Data Analysis: By analyzing the energy and momentum of the photoelectrons, the occupied electronic band structure (energy versus momentum) can be mapped out.

b) X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical states of the elements in the material.

-

X-ray Source: A monochromatic X-ray source (e.g., Al Kα) irradiates the sample in a UHV environment.

-

Electron Energy Analysis: The kinetic energies of the emitted core-level photoelectrons are measured.

-

Spectral Analysis: The binding energies of the core levels are calculated from the kinetic energies. These binding energies are characteristic of each element and its chemical state. For VS₂, the V 2p and S 2p core level spectra are analyzed to confirm the stoichiometry and identify the oxidation states of vanadium and sulfur.

c) Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to probe the vibrational modes (phonons) of the material, which are sensitive to crystal structure, layer number, and strain.

-

Laser Excitation: A monochromatic laser (e.g., 532 nm) is focused onto the 2D VS₂ sample.

-

Scattered Light Collection: The inelastically scattered light (Raman scattering) is collected and directed to a spectrometer.

-

Spectral Analysis: The Raman spectrum shows peaks corresponding to the different vibrational modes of the VS₂ lattice. The positions, intensities, and widths of these peaks provide information about the material's phase, thickness, and quality. For H-phase VS₂, characteristic Raman peaks correspond to the in-plane (E²g) and out-of-plane (A¹g) vibrational modes.

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of 2D VS₂.

Caption: A workflow diagram illustrating the synthesis and characterization of 2D VS₂.

Caption: Relationship between the crystal phase and the electronic/magnetic properties of 2D VS₂.

Conclusion

Two-dimensional this compound stands out as a multifaceted material with a rich phase diagram and tunable electronic and magnetic properties. The interplay between its crystal structure, charge density waves, and predicted ferromagnetism makes it a compelling platform for next-generation electronic and spintronic devices. Further research, particularly in achieving precise control over synthesis and resolving the experimental discrepancies in its magnetic behavior, will be crucial for unlocking its full technological potential. This guide serves as a foundational resource for researchers embarking on the study of this promising 2D material.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Spintronic Devices upon 2D Magnetic Materials and Heterojunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Characterization of emerging 2D materials after chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cint.lanl.gov [cint.lanl.gov]

- 7. researchgate.net [researchgate.net]

- 8. Angle-resolved photoemission spectroscopy for the study of two-dimensional materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Time- and angle-resolved photoemission spectroscopy (TR-ARPES) of TMDC monolayers and bilayers - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04124C [pubs.rsc.org]

- 10. azom.com [azom.com]

- 11. Spintronics with 2D-materials [sites.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Time- and angle-resolved photoemission spectroscopy (TR-ARPES) of TMDC monolayers and bilayers - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Crystal Structures of Vanadium Disulfide Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of vanadium disulfide (VS₂) polymorphs. It is designed to serve as a core resource for researchers and professionals involved in materials science and related fields where the structural properties of VS₂ are of interest. This document details the crystallographic parameters of the common VS₂ polymorphs, outlines experimental protocols for their synthesis and characterization, and illustrates the relationships between these structures.

Introduction to this compound Polymorphs

This compound (VS₂) is a transition metal dichalcogenide (TMD) that exhibits polymorphism, meaning it can exist in different crystal structures. The arrangement of atoms in these structures dictates the material's electronic, optical, and catalytic properties. The most commonly studied polymorphs are the 1T (trigonal), 2H (hexagonal), and 3R (rhombohedral) phases. The '1', '2', and '3' refer to the number of S-V-S layers in the unit cell, while 'T', 'H', and 'R' denote the trigonal, hexagonal, and rhombohedral symmetries, respectively. The 1T phase is characterized by an octahedral coordination of the vanadium atom, while the 2H and 3R phases exhibit trigonal prismatic coordination.

Crystallographic Data of VS₂ Polymorphs

The precise arrangement of atoms in each polymorph is defined by its crystallographic parameters. These parameters, including the lattice constants and space group, are crucial for understanding and modeling the material's behavior. The data presented below has been compiled from various crystallographic studies.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 1T-VS₂ | Trigonal | P-3m1 (No. 164) | 3.22 | 3.22 | 5.76 | 90 | 90 | 120 |

| 2H-VS₂ | Hexagonal | P6₃/mmc (No. 194) | 3.221 | 3.221 | 11.51 | 90 | 90 | 120 |

| 3R-VS₂ | Rhombohedral | R-3m (No. 166) | 3.22 | 3.22 | 17.27 | 90 | 90 | 120 |

Note: The lattice parameters for the 3R polymorph are presented in the hexagonal setting for ease of comparison with the other hexagonal structures.

Experimental Protocols

The synthesis and characterization of VS₂ polymorphs require precise experimental control. The following sections provide detailed methodologies for common synthesis and analysis techniques.

Synthesis of VS₂ Polymorphs

3.1.1. Hydrothermal Synthesis of 2H-VS₂ Nanosheets

This method is widely used for the synthesis of 2H-VS₂ nanosheets.[1]

Materials:

-

Sodium orthovanadate (Na₃VO₄)

-

Thioacetamide (TAA)

-

Deionized (DI) water

-

Ethanol

Procedure:

-

Dissolve 0.055 g of Na₃VO₄ and 0.112 g of TAA in 40 mL of DI water.

-

Stir the solution magnetically for 1 hour to ensure a homogeneous mixture.[1]

-

Transfer the solution to a 100 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 160 °C for 20 hours.[1]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the black precipitate by centrifugation.

-

Wash the product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven at 60 °C for 12 hours.

3.1.2. Chemical Vapor Deposition (CVD) of 1T-VS₂ Nanosheets

CVD is a versatile technique for growing high-quality, single-crystal 1T-VS₂ nanosheets.[2]

Materials:

-

Vanadium(III) chloride (VCl₃) powder

-

Sulfur (S) powder

-

SiO₂/Si substrate

-

Argon (Ar) gas

Procedure:

-

Place the SiO₂/Si substrate in the center of a two-zone tube furnace.

-

Position a crucible containing VCl₃ powder in the upstream zone (Zone 1) and another crucible with sulfur powder in the downstream zone (Zone 2).

-

Purge the furnace with Ar gas for 30 minutes to remove oxygen and moisture.

-

Heat Zone 1 to 650 °C and Zone 2 to 200 °C under a constant Ar flow.

-

Maintain these temperatures for a growth duration of 15 minutes.

-

After the growth period, turn off the heaters and allow the furnace to cool down to room temperature under the Ar flow.

Characterization Techniques

3.2.1. X-Ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure and phase purity of the synthesized VS₂ polymorphs.

Sample Preparation:

-

For powder samples, grind the material to a fine, homogeneous powder.

-

Mount the powder on a zero-background sample holder.

Instrumentation and Data Collection:

-

Use a powder diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Set the 2θ scan range from 10° to 80°.

-

Use a step size of 0.02° and a scan speed of 2°/min.

-

The obtained diffraction pattern can be compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the polymorph and assess its crystallinity.[2]

3.2.2. Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging and diffraction information, allowing for the direct visualization of the crystal lattice and determination of the crystal structure.

Sample Preparation:

-

Disperse a small amount of the VS₂ powder in ethanol through ultrasonication for 10-15 minutes.[3][4]

-

Drop-cast a few drops of the dispersion onto a TEM grid (e.g., holy carbon-coated copper grid).[3][4]

-

Allow the solvent to evaporate completely at room temperature.[3][4]

Imaging and Analysis:

-

Operate the TEM at an accelerating voltage of 200 kV.

-

Acquire high-resolution TEM (HRTEM) images to observe the lattice fringes and stacking of the S-V-S layers.

-

Obtain selected area electron diffraction (SAED) patterns to determine the crystal symmetry and lattice parameters.

3.2.3. Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of a material, which are sensitive to its crystal structure.

Instrumentation and Measurement:

-

Use a confocal Raman microscope with a 532 nm laser excitation source.

-

Focus the laser onto the sample using a 50x objective lens.

-

Set the laser power to a low value (e.g., < 1 mW) to avoid laser-induced sample damage.

-

Acquire spectra in the range of 100-500 cm⁻¹.

-

The characteristic Raman peaks for the different VS₂ polymorphs can be used for phase identification. For example, the 1T phase typically shows prominent peaks around 281 cm⁻¹ (E₁g) and 405 cm⁻¹ (A₁g).[2]

Polymorph Formation and Interconversion

The formation of a specific VS₂ polymorph is highly dependent on the synthesis conditions. Understanding these relationships is key to selectively synthesizing the desired crystal structure.

References

Vanadium Disulfide (VS2): A Comprehensive Technical Guide on Theoretical Capacity and Voltage Profile for Electrochemical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical capacity and voltage profile of Vanadium Disulfide (VS2), a promising layered transition metal dichalcogenide for next-generation energy storage systems. The following sections detail its electrochemical properties, the experimental protocols for its characterization, and the fundamental mechanisms governing its performance.

Theoretical Capacity of this compound (VS2)

This compound (VS2) has garnered significant attention as a high-capacity electrode material due to its unique layered structure, which allows for the intercalation of various ions. The theoretical capacity of VS2 is highly dependent on the type of intercalating ion and the specific structure of the VS2 material (e.g., monolayer, bilayer, or bulk). First-principles calculations based on density functional theory (DFT) have been instrumental in predicting these capacities.[1][2][3][4]

The theoretical capacity is determined by the maximum number of ions that can be stored per formula unit of VS2. For lithium-ion batteries, the reaction mechanism involves the intercalation of lithium ions between the VS2 layers. A double-layer VS2 model suggests that a maximum of 18 lithium atoms can be adsorbed between the layers.[1] The calculated theoretical capacity of VS2 for lithium storage is 466 mAh/g, which is higher than that of commercially used graphite anodes (372 mAh/g).[1]

Beyond lithium, VS2 shows potential for use with other ions. A VS2 monolayer has been predicted to adsorb three layers of Li, two layers of Mg, and one layer of K, leading to varying theoretical capacities.[2][4] For instance, the theoretical capacity for magnesium-ion batteries is predicted to be 233 mAh/g, where 0.5 Mg atoms can be adsorbed per VS2 unit.[3][5]

The following table summarizes the theoretical capacities of VS2 for various ions as predicted by DFT calculations.

| Intercalating Ion | VS2 Structure | Predicted Theoretical Capacity (mAh/g) | Reference |

| Lithium (Li+) | Monolayer | 1397 | [2][4] |

| Lithium (Li+) | Double-layer | 466 | [1] |

| Magnesium (Mg2+) | Monolayer | 1863 | [2][4] |

| Magnesium (Mg2+) | Monolayer, Double-layer, Bulk | 233 | [3][5] |

| Potassium (K+) | Monolayer | 466 | [2][4] |

| Aluminum (Al3+) | Monolayer | 78 | [2][4] |

Voltage Profile of this compound (VS2)

The voltage profile of an electrode material is a critical parameter that determines its operating voltage window and energy density in a battery. For VS2, the voltage profile is characterized by the potential at which ion intercalation and deintercalation occur.

Theoretical Voltage Profile

First-principles calculations have been employed to predict the average open-circuit voltage of VS2-based anodes. For lithium-ion batteries, the average open-circuit voltage of a VS2 monolayer is calculated to be as low as 0.65 V versus Li/Li+.[1] Another study suggests an average working voltage close to that of metallic lithium, indicating its suitability as an anode material.[2][4] For magnesium-ion batteries, theoretical studies suggest that monolayer VS2 can be employed as an anode material, while double-layer and bulk VS2 may function as cathode materials based on their average working voltages.[3][5]

Experimental Voltage Profile

Experimental measurements provide practical insights into the voltage profile of VS2 under real-world conditions. Galvanostatic charge-discharge tests are commonly used to determine these profiles.

The discharge/charge voltage profile of VS2 nanosheets at a current density of 0.2 A g⁻¹ shows a sloping profile, which is characteristic of a material with solid-solution behavior.[1] Cyclic voltammetry (CV) of VS2 electrodes reveals distinct redox peaks corresponding to the intercalation and deintercalation of lithium ions. For a VS2 electrode in a half-cell configuration, a CV scan at 0.2 mV s⁻¹ indicates a two-step lithium intercalation process, with redox reactions occurring at approximately 2.2 V and 1.0 V.[6] The oxidation peak is attributed to the transformation of VS2 to LiₓVS₂, while the reduction peak corresponds to the deintercalation of Li⁺.[1]

The following diagram illustrates the typical galvanostatic charge-discharge profile of a VS2 electrode.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Two-dimensional VS2 monolayers as potential anode materials for lithium-ion batteries and beyond: first-principles calculations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. The potential application of VS2 as an electrode material for Mg ion battery: A DFT study (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

Introduction to Layered Vanadium Disulfide (VS2)

An In-depth Technical Guide to van der Waals Interactions in Layered Vanadium Disulfide (VS2)

For: Researchers, Scientists, and Drug Development Professionals

This compound (VS2) is a member of the transition metal dichalcogenide (TMD) family, a class of materials known for their unique two-dimensional (2D) layered structures.[1] In its bulk form, VS2 consists of individual S-V-S layers stacked upon one another. Within each layer, vanadium and sulfur atoms are bound by strong covalent bonds, while the layers themselves are held together by much weaker, non-covalent van der Waals (vdW) forces.[2] This structural anisotropy allows for the exfoliation of bulk crystals into atomically thin nanosheets, down to a single monolayer.[3]

The nature of the vdW interactions between these layers is not merely a passive structural feature; it is a critical determinant of the material's electronic, vibrational, and magnetic properties.[4][5] Engineering these weak interlayer forces—for instance, by changing the number of layers, introducing intercalants, or applying strain—provides a powerful mechanism to tune the material's characteristics.[4][6][7] Consequently, understanding and controlling vdW interactions in layered VS2 is paramount for its application in emerging fields such as spintronics, catalysis, and energy storage.[4][8][9]

The Role of van der Waals Forces in VS2

Van der Waals forces, specifically London dispersion forces, arise from transient fluctuations in electron density that create temporary dipoles.[10] While standard density functional theory (DFT) approximations like the Generalized Gradient Approximation (GGA) often fail to accurately describe these long-range correlations, specialized computational methods such as van der Waals density functionals (vdW-DF) have been developed to model these interactions more precisely.[10][11][12]

In layered VS2, these forces dictate the equilibrium distance between adjacent layers, known as the interlayer spacing.[9][13] Although significantly weaker than the in-plane covalent bonds, the collective vdW interactions are strong enough to hold the crystal together while being gentle enough to allow for mechanical exfoliation.[14] The modulation of these forces is central to the unique layer-dependent properties observed in VS2.

Impact of vdW Interactions on Material Properties

The subtle interplay of vdW forces between VS2 layers gives rise to profound changes in its physical properties as the material transitions from a bulk crystal to a few-layered or monolayer system.

Structural and Electronic Properties

The most direct consequence of vdW interactions is the determination of the interlayer spacing, which is approximately 0.576 nm (5.76 Å) in pristine, bulk VS2.[9][13] This spacing can be experimentally increased by intercalating molecules or ions between the layers, a process that directly modifies the vdW environment.[7][13]

This structural change has a dramatic effect on the electronic band structure.

-

Bulk VS2 exhibits metallic properties and is described as an indirect bandgap semiconductor with a calculated bandgap of around 0.624 eV.[1]

-

Monolayer VS2 , free from interlayer vdW interactions, also shows an indirect bandgap, but it is significantly wider at approximately 1.060 eV.[1]

-

Few-layered VS2 can be tuned to open a small bandgap of about 0.3 eV through vdW interaction engineering, triggering a metal-to-semiconductor transition.[4]

This tunability is crucial, as it allows for the controlled modulation of VS2's electronic state, a key requirement for semiconductor and spintronic devices.[4]

Vibrational Properties (Phonon Modes)

Raman spectroscopy is a powerful, non-destructive technique used to probe the vibrational modes (phonons) of a material, which are sensitive to interlayer coupling.[8][15] In layered VS2, two primary Raman-active modes are of interest:

-

A1g Mode : An out-of-plane vibration of sulfur atoms. The frequency of this mode is highly sensitive to the strength of the interlayer vdW forces. As the number of layers increases from a monolayer to bulk, the A1g peak typically experiences a blue-shift (moves to a higher wavenumber), which is attributed to the increased restoring force from the vdW interactions.[16]

-

E1g or E2g Mode : An in-plane vibration of sulfur atoms. This mode is less sensitive to interlayer coupling but can be affected by strain and interfacial effects.[16][17]

Observing the shift in the A1g peak position is a standard method for determining the number of layers in an exfoliated VS2 sample and quantifying the strength of the vdW coupling.[16]

Magnetic Properties

While most TMDs are non-magnetic, vdW interaction engineering in few-layered VS2 has been shown to induce intrinsic ferromagnetism.[4][6] This remarkable property emerges in the pristine VS2 lattice without magnetic doping. The precise control over the vdW gap between layers allows for the dual regulation of both the bandgap and the spin properties, making VS2 a promising candidate for spintronic applications.[18][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of layered VS2 as influenced by vdW interactions.

Table 1: Structural and Electronic Properties of VS2

| Property | Bulk VS2 | Monolayer VS2 | Few-Layered / Engineered VS2 |

|---|---|---|---|

| Interlayer Spacing | ~0.576 nm[9][13] | N/A | 0.95 nm - 0.98 nm (with intercalants)[7][13] |

| Bandgap Type | Indirect[1] | Indirect[1] | Tunable |

| Bandgap Energy | ~0.624 eV[1] | ~1.060 eV[1] | ~0.3 eV (experimentally realized)[4] |

Table 2: Raman Spectroscopy Data for Layered VS2

| Raman Mode | Vibrational Direction | Dependence on Layer Number | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| A1g | Out-of-plane | Blue-shifts with increasing layers[16] | ~406 - 410 cm⁻¹[8][16][17] |

| E1g / E2g | In-plane | Red-shifts with increasing layers[16] | ~282 cm⁻¹ (E1g)[17], ~387 cm⁻¹ (E2g)[8] |

Experimental Protocols and Workflows

The study of vdW interactions in VS2 relies on a combination of material synthesis, sample preparation, and advanced characterization techniques.

Synthesis and Exfoliation of VS2 Nanosheets

Layered VS2 can be synthesized via several methods, including Chemical Vapor Deposition (CVD) and hydrothermal reactions.[9][16] Once bulk crystals are obtained, they must be exfoliated to produce thin nanosheets.

Protocol: Liquid-Phase Exfoliation

-

Dispersion : A small amount of bulk VS2 powder is added to a suitable solvent (e.g., an aqueous solution of sodium cholate surfactant).[19]

-

Sonication : The mixture is subjected to high-power probe sonication for a set duration (e.g., 1 hour) in an ice bath to prevent overheating. The sonication process uses acoustic cavitation to overcome the vdW forces and exfoliate the layers.[19]

-

Centrifugation : The resulting dispersion is centrifuged at a specific speed (e.g., 2,660 g) for a significant duration (e.g., 90 minutes). This step separates the successfully exfoliated thin nanosheets (which remain in the supernatant) from the unexfoliated bulk material (which forms a sediment).[19]

-

Collection : The supernatant containing the exfoliated VS2 nanosheets is carefully collected for characterization.

Caption: Diagram 1: A typical experimental workflow for preparing and characterizing exfoliated VS2 nanosheets.

Characterization Techniques

-

Transmission Electron Microscopy (TEM) : Provides high-resolution images of the exfoliated nanosheets, revealing their morphology, lateral size, and crystalline quality. Selected area electron diffraction (SAED) patterns can confirm the hexagonal lattice structure.[17][20]

-

Atomic Force Microscopy (AFM) : Used to measure the thickness of the exfoliated flakes with sub-nanometer precision, allowing for an accurate determination of the number of layers.[18][20]

-

Raman Spectroscopy : As detailed previously, this is the primary technique for probing the interlayer vdW coupling through the analysis of phonon modes.[8] An excitation laser (e.g., 488 nm or 514 nm) is focused on the sample, and the scattered light is analyzed.[15]

-

X-ray Photoelectron Spectroscopy (XPS) : Confirms the chemical composition and the +4 oxidation state of vanadium in the synthesized VS2.[8][16]

Computational Modeling of vdW Interactions

First-principles calculations based on DFT are essential for a deeper theoretical understanding of vdW interactions.

Workflow for Computational Modeling

-

Structure Definition : A model of the VS2 system (e.g., a bilayer or bulk supercell) is constructed with appropriate lattice parameters.[13]

-

Functional Selection : Standard DFT functionals (LDA, GGA) are known to poorly describe vdW forces.[11] Therefore, a vdW-corrected functional (e.g., vdW-DF) is crucial for accurate results. These methods add a non-local correlation term to the energy functional to account for dispersion forces.[11][12]

-

Calculation : The system's geometry is optimized to find the minimum energy configuration, yielding theoretical values for properties like interlayer binding energy and equilibrium spacing. Subsequently, electronic band structure and phonon dispersion calculations are performed.

-

Analysis : The calculated results are compared with experimental data to validate the theoretical model and provide insights into the underlying physics governing the vdW interactions.

Caption: Diagram 2: Logical relationship showing how vdW interactions fundamentally influence the key properties of layered VS2.

Conclusion and Outlook

Van der Waals interactions are a cornerstone of the physics of layered VS2. They are not merely weak forces holding the structure together but are an active parameter that can be engineered to control the material's fundamental properties. The ability to tune the band structure, induce a metal-to-semiconductor transition, and even trigger ferromagnetism by manipulating the vdW gap opens up a vast design space for novel electronic and spintronic devices. Future research will likely focus on more precise control over these interactions through advanced techniques like twist-angle engineering and the creation of complex vdW heterostructures, further unlocking the potential of this versatile 2D material.

References

- 1. francis-press.com [francis-press.com]

- 2. physics.ipm.ac.ir [physics.ipm.ac.ir]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. uhp.iphy.ac.cn [uhp.iphy.ac.cn]

- 5. wu.mse.berkeley.edu [wu.mse.berkeley.edu]

- 6. researchgate.net [researchgate.net]

- 7. Interlayer Engineering of VS2 Nanosheets via In Situ Aniline Intercalative Polymerization toward Long-Cycling Magnesium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mai.group.whut.edu.cn [mai.group.whut.edu.cn]

- 10. Van der Waals interactions in computational catalysis | SUNCAT - Center for Interface Science and Catalysis [suncat.stanford.edu]

- 11. van-der-waals-density-functional-for-layered-structures - Ask this paper | Bohrium [bohrium.com]

- 12. ris.utwente.nl [ris.utwente.nl]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Identification of individual and few layers of WS2 using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Band Structure and Density of States of Monolayer Vanadium Disulfide (VS₂)

Introduction

Monolayer Vanadium Disulfide (VS₂), a member of the transition metal dichalcogenide (TMD) family, has garnered significant scientific interest due to its unique electronic and magnetic properties. As a two-dimensional material, it exhibits distinct characteristics compared to its bulk counterpart, making it a promising candidate for applications in spintronics, catalysis, and next-generation nano-electronic devices. This guide provides a comprehensive overview of the electronic structure of monolayer VS₂, focusing on its band structure and density of states (DOS), and is intended for researchers and scientists in materials science and related fields.

Crystal Structure of Monolayer VS₂

Monolayer VS₂ can exist in two primary polymorphs: the thermodynamically stable 1T (octahedral) phase and the metastable 1H (trigonal prismatic) phase. The 1T phase is metallic and has been experimentally observed in epitaxially grown samples, while the 1H phase is typically semiconducting.[1] The structure consists of a central plane of vanadium atoms hexagonally arranged and sandwiched between two layers of sulfur atoms.

Caption: Schematic of the 1T (octahedral) and 1H (trigonal prismatic) crystal structures of monolayer VS₂.

Theoretical Band Structure and Density of States

First-principles calculations, primarily based on Density Functional Theory (DFT), are crucial for understanding the electronic properties of monolayer VS₂.

Band Structure

Calculations consistently show that monolayer VS₂ is an indirect bandgap semiconductor.[2] For the 1T phase, the valence band maximum (VBM) is typically located between the high-symmetry points Γ and K, while the conduction band minimum (CBM) is found between Γ and M in the Brillouin zone.[2][3] In contrast, some studies of the 1H phase show both the VBM and CBM located at the Γ point, suggesting a direct band gap of 0.7 eV.[4]

The electronic states near the Fermi level are dominated by the V 3d orbitals, with significant contributions from the S 3p orbitals.[2] Specifically, the conduction band is mainly composed of V-3d and S-3p states, while the valence band has a stronger S-3p character.[2] Spin-orbit coupling (SOC) can further influence the band structure, leading to splitting of the valence bands, which is a common feature in TMDs containing heavy elements.[5]

Density of States (DOS)

The total DOS provides insight into the distribution of electronic states at different energy levels. For monolayer VS₂, the DOS confirms the orbital contributions predicted by the band structure. The region just below the Fermi level (valence states) shows significant density from S 3p orbitals, while the region just above the Fermi level (conduction states) is dominated by V 3d orbitals.[2] The metallic character of the 1T phase is evidenced by a continuous density of states across the Fermi level.[6]

Summary of Calculated Data

The following table summarizes key quantitative data for monolayer VS₂ obtained from various DFT calculations. It is important to note that the choice of computational parameters, such as the exchange-correlation functional (e.g., GGA, LDA), can lead to variations in the results.[7][8]

| Property | 1T Phase Value | 1H Phase Value | Reference |

| Lattice Constant (a) | 3.180 Å | 3.263 Å | [2], |

| V-S Bond Length | 2.36 Å | 2.351 Å | [2], |

| Band Gap (Calculated) | 1.060 eV (Indirect) | 0.7 eV (Direct) | [2],[4] |

| Magnetic Moment | Ferromagnetic (0.579 µB) | Ferromagnetic | [9] |

Experimental Band Structure: ARPES

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique used to directly probe the electronic band structure of materials.

ARPES Findings for Monolayer VS₂

ARPES studies on monolayer VS₂, typically grown via molecular beam epitaxy (MBE) on substrates like bilayer graphene (BLG) on SiC, have provided crucial experimental validation of theoretical predictions.[1][10]

Key findings include:

-

Confirmation of the 1T Phase : The Fermi surface topology observed in ARPES experiments, characterized by six elliptical pockets centered at the M points of the Brillouin zone, is consistent with DFT calculations for the 1T phase.[1]

-

Charge Density Waves (CDW) : ARPES measurements reveal the opening of a gap at the Fermi surface at low temperatures, which is a signature of a Charge Density Wave (CDW) transition. The temperature dependence of this gap suggests a CDW transition temperature above room temperature.[1][10] A CDW is a periodic modulation of the electron density that can alter the electronic properties of a material.[11]

-

Band Dispersion : The experimental band dispersion measured by ARPES generally shows good agreement with DFT calculations, particularly along the Γ-M direction.[1][3] Some deviations, especially along the K-Γ direction, are attributed to the effects of the CDW phase not always captured in standard DFT calculations of the undistorted lattice.[3] The bands closest to the Fermi level are confirmed to be derived from V 3d orbitals.[1]

Methodologies

Experimental Protocol: Synthesis by Molecular Beam Epitaxy (MBE)

High-quality monolayer VS₂ for ARPES studies is commonly synthesized using MBE on a bilayer graphene/SiC(0001) substrate.

-

Substrate Preparation : A 4H-SiC(0001) substrate is cleaned and prepared in an ultra-high vacuum (UHV) chamber. Bilayer graphene (BLG) is grown on the SiC substrate by high-temperature annealing.[8]

-

Source Materials : High-purity vanadium (V) and sulfur (S) are used as source materials in separate effusion cells.

-

Growth Process :

-

The BLG/SiC substrate is heated to a specific growth temperature.

-

Vanadium and sulfur are co-evaporated onto the substrate surface. The flux ratio of S to V is kept high to ensure stoichiometric growth.

-

The growth process is monitored in-situ using Reflection High-Energy Electron Diffraction (RHEED), which provides real-time information about the crystal structure and film thickness.[4]

-

-

Post-Growth Annealing : After growth, the sample may be annealed to improve crystalline quality.

-

Characterization : The resulting monolayer VS₂ film is characterized in-situ or ex-situ using techniques like Low-Energy Electron Diffraction (LEED), X-ray Photoelectron Spectroscopy (XPS) to confirm chemical composition, and Atomic Force Microscopy (AFM) to verify surface morphology and thickness.[8]

Caption: Workflow for MBE synthesis of monolayer VS₂ and subsequent ARPES characterization.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are performed to model the electronic properties of monolayer VS₂.

-

Structure Definition : A unit cell of monolayer VS₂ (either 1T or 1H phase) is constructed. A vacuum layer of at least 15 Å is added in the z-direction to prevent interactions between periodic images.[2]

-

Software : A DFT package such as Quantum ESPRESSO, VASP, or WIEN2k is used.[12][13]

-

Method Selection :

-

Exchange-Correlation Functional : The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is commonly chosen.[12] The Local Density Approximation (LDA) is another option.

-

Pseudopotentials : Ultrasoft or Projector Augmented-Wave (PAW) pseudopotentials are used to describe the interaction between core and valence electrons.

-

Van der Waals Correction : A dispersion correction (e.g., DFT-D2) can be included to accurately model layered structures.[9]

-

-

Geometry Optimization : The atomic positions and lattice constants are relaxed until the forces on each atom and the stress on the unit cell are below a defined convergence threshold (e.g., forces < 0.01 eV/Å).[9]

-

Self-Consistent Field (SCF) Calculation : An SCF calculation is performed on the optimized structure to obtain the ground-state electron density using a dense k-point mesh.

-

Band Structure Calculation : A non-self-consistent calculation is run along a path of high-symmetry points in the Brillouin zone (e.g., Γ-M-K-Γ) to determine the energy eigenvalues E(k).

-

Density of States (DOS) Calculation : A separate non-self-consistent calculation is performed using an even denser k-point mesh to calculate the total and projected density of states.

-

Post-Processing : The results are plotted to visualize the band structure and DOS.

Caption: A typical workflow for calculating the band structure and DOS of monolayer VS₂ using DFT.

Conclusion

The electronic properties of monolayer VS₂ are rich and complex, defined by its crystal phase, strong electronic correlations, and the presence of charge density waves. Theoretical calculations using DFT predict an indirect bandgap for the 1T phase, with the V 3d and S 3p orbitals dominating the states near the Fermi level. These predictions are largely corroborated by ARPES experiments, which confirm the 1T phase's Fermi surface and reveal a CDW transition above room temperature. The synergy between advanced computational and experimental techniques continues to unravel the fundamental physics of this promising 2D material, paving the way for its future application in novel electronic and spintronic technologies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. [PDF] Exploring the Structural Stability and Electronic Properties of VS2 Nanostructures – a DFT Study | Semantic Scholar [semanticscholar.org]

- 3. m.youtube.com [m.youtube.com]

- 4. arxiv.org [arxiv.org]

- 5. The route of MoS2-graphene/SiC synthesis by combining UHV MBE growth with ambient CVD. [cjcp.ustc.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chrismarianetti.org [chrismarianetti.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

Vanadium Disulfide: An In-depth Technical Guide to its Stability in Air and Water

For Researchers, Scientists, and Drug Development Professionals

Vanadium disulfide (VS₂), a transition metal dichalcogenide, has garnered significant interest for a variety of applications due to its unique electronic and electrochemical properties. However, a critical consideration for its practical implementation is its inherent instability when exposed to ambient air and aqueous environments. This technical guide provides a comprehensive overview of the stability of VS₂ in air and water, detailing the degradation mechanisms, quantitative analysis of its instability, and the experimental protocols used to evaluate its performance under these conditions.

Stability of this compound in Air

This compound is susceptible to oxidation when exposed to atmospheric oxygen and moisture. This degradation process involves the conversion of VS₂ into various vanadium oxides, leading to a significant alteration of its physical and chemical properties.

Mechanism of Oxidation

The oxidation of VS₂ in air is a complex process that is influenced by factors such as temperature, humidity, and the morphology of the VS₂ material. The primary reaction involves the oxidation of V⁴⁺ in VS₂ to higher oxidation states, typically V⁵⁺, with the concurrent displacement of sulfur. This leads to the formation of a surface layer of vanadium oxides, most commonly vanadium pentoxide (V₂O₅). The presence of moisture in the air can accelerate this process.

The overall, simplified reaction for the oxidation of VS₂ in air can be represented as:

4 VS₂(s) + 15 O₂(g) → 2 V₂O₅(s) + 8 SO₂(g)

In the presence of water vapor, the reaction can be more complex, potentially involving the formation of intermediate species.

Quantitative Analysis of Air Stability

The rate of oxidation of this compound in air is a critical parameter for determining its shelf-life and suitability for various applications. While specific kinetic data is sparse in the literature, studies have qualitatively demonstrated this instability. The oxidation process can be monitored and quantified by tracking changes in the material's properties over time.

| Parameter | Method of Analysis | Typical Observation | Factors Influencing Rate |

| Mass Gain | Thermogravimetric Analysis (TGA) | Increase in mass due to oxygen incorporation. | Temperature, Humidity |

| Surface Oxide Formation | X-ray Photoelectron Spectroscopy (XPS) | Emergence of V 2p peaks corresponding to V⁵⁺ and an increase in the O 1s signal. | Exposure time, Humidity |

| Structural Changes | Raman Spectroscopy | Appearance of new peaks corresponding to vanadium oxides (e.g., V₂O₅). | Laser power (can induce oxidation), Exposure time |

| Morphological Changes | Atomic Force Microscopy (AFM) | Increase in surface roughness and formation of oxide nanostructures. | Humidity, Exposure time |

Table 1: Summary of Quantitative Data on the Air Stability of this compound.

Experimental Protocols for Assessing Air Stability

A standardized protocol for assessing the air stability of VS₂ is crucial for comparing results across different studies. The following outlines a general experimental workflow.

1.3.1. Accelerated Aging Test

This test is designed to simulate the long-term effects of air exposure in a shorter timeframe.

-

Objective: To evaluate the stability of VS₂ under controlled, elevated temperature and humidity conditions.

-

Apparatus: Climate chamber with precise temperature and humidity control.

-

Procedure:

-

Prepare VS₂ samples on a suitable substrate (e.g., SiO₂/Si).

-

Characterize the initial state of the samples using XPS, Raman spectroscopy, and AFM.

-

Place the samples in the climate chamber set to specific conditions (e.g., 60 °C and 80% relative humidity).

-

At predetermined time intervals (e.g., 24, 48, 96 hours), remove a subset of samples for characterization.

-

Analyze the changes in chemical composition, structure, and morphology to determine the rate of degradation.

-

1.3.2. Characterization Techniques

-

X-ray Photoelectron Spectroscopy (XPS):

-

Sample Preparation: Mount the VS₂ sample on a sample holder using conductive carbon tape.

-

Analysis: Acquire high-resolution spectra of the V 2p, S 2p, and O 1s core levels.

-

Data Interpretation: Deconvolute the V 2p spectrum to identify the presence and relative concentration of different vanadium oxidation states (V⁴⁺ in VS₂ and V⁵⁺ in oxides). The increase in the O 1s peak intensity and the V⁵⁺/V⁴⁺ ratio over time indicates the extent of oxidation.

-

-

Raman Spectroscopy:

-

Sample Preparation: Place the VS₂ sample on a microscope slide.

-

Analysis: Acquire Raman spectra at multiple points on the sample surface using a low laser power to avoid laser-induced oxidation.

-

Data Interpretation: Monitor the emergence and growth of Raman peaks characteristic of vanadium oxides (e.g., peaks around 144, 284, 405, 528, 703, and 994 cm⁻¹ for crystalline V₂O₅) relative to the characteristic peaks of VS₂.

-

-

Atomic Force Microscopy (AFM):

-

Sample Preparation: Use freshly prepared or cleaved VS₂ samples for baseline measurements.

-

Analysis: Operate in tapping mode to obtain high-resolution topographical images of the VS₂ surface.

-

Data Interpretation: Quantify the change in surface roughness (Ra) and observe the formation of new surface features (e.g., oxide islands) as a function of air exposure time.

-

Stability of this compound in Water

The interaction of this compound with water is another critical aspect of its stability, particularly for applications in aqueous environments such as electrocatalysis and biological systems. VS₂ is known to be unstable in water, undergoing hydrolysis and oxidation.

Mechanism of Degradation in Water

In an aqueous environment, VS₂ can undergo a "spontaneous hydrolysis-oxidation coupling reaction"[1]. This process involves the reaction of VS₂ with water and dissolved oxygen, leading to the formation of vanadium oxides (VOx) and the release of sulfur species into the solution. The pH of the aqueous medium is expected to play a significant role in the rate and products of this degradation. At low pH, vanadium(V) is present as the VO₂⁺ ion, while in neutral to alkaline solutions, it exists as various forms of vanadate anions (HnVO₄⁽³⁻ⁿ⁾⁻)[2].

A plausible simplified reaction for the degradation of VS₂ in water in the presence of oxygen is:

4 VS₂(s) + 6 H₂O(l) + 9 O₂(g) → 4 HVO₄²⁻(aq) + 8 H⁺(aq) + 8 S(s)

The actual reaction pathway is likely more complex and may involve the formation of various soluble vanadium and sulfur species.

Quantitative Analysis of Water Stability

Quantifying the degradation of VS₂ in water is essential for predicting its lifetime in aqueous applications.

| Parameter | Method of Analysis | Typical Observation | Factors Influencing Rate |

| Vanadium Leaching | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Increase in vanadium concentration in the aqueous solution over time. | pH, Temperature, Dissolved oxygen |

| Sulfide Release | Iodometric Titration / Methylene Blue Method | Increase in sulfide/sulfur species concentration in the aqueous solution. | pH, Temperature |

| Surface Transformation | X-ray Photoelectron Spectroscopy (XPS) | Formation of V-O bonds and a decrease in the S 2p signal on the VS₂ surface. | Immersion time, pH |

| Structural Degradation | Transmission Electron Microscopy (TEM) | Etching and amorphization of the VS₂ structure. | Immersion time |

Table 2: Summary of Quantitative Data on the Water Stability of this compound.

Experimental Protocols for Assessing Water Stability

2.3.1. Static Immersion Test

-

Objective: To determine the rate of VS₂ degradation in an aqueous solution under controlled conditions.

-

Apparatus: pH meter, temperature-controlled water bath, sealed sample vials.

-

Procedure:

-

Disperse a known amount of VS₂ powder or place a VS₂-coated substrate in a series of vials containing deionized water or buffer solutions of varying pH.

-

Seal the vials and place them in a temperature-controlled water bath.

-

At specific time intervals, collect aliquots of the supernatant for analysis.

-

Analyze the concentration of dissolved vanadium using ICP-MS and the concentration of released sulfur species using a suitable analytical method (e.g., iodometric titration).

-

After the immersion period, retrieve the solid VS₂ samples, dry them, and characterize the surface changes using XPS and TEM.

-

2.3.2. Analytical Methods for Aqueous Phase

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Vanadium Concentration:

-

Sample Preparation: Dilute the collected supernatant to a concentration within the linear range of the ICP-MS instrument. Acidify the samples with nitric acid to stabilize the dissolved vanadium.

-

Analysis: Introduce the samples into the ICP-MS and measure the intensity of the vanadium signal.

-

Quantification: Determine the vanadium concentration by comparing the signal intensity to a calibration curve prepared from standard vanadium solutions.

-

-

Iodometric Titration for Sulfide Concentration:

-

Principle: Sulfide reacts with an excess of iodine in an acidic solution. The remaining iodine is then titrated with a standard sodium thiosulfate solution.[3]

-

Procedure: a. To a known volume of the sample solution, add a measured excess of a standardized iodine solution and acidify. b. Titrate the excess iodine with a standardized sodium thiosulfate solution using a starch indicator. c. A blank titration without the sample is performed to determine the initial amount of iodine. d. The amount of sulfide is calculated from the difference in the volume of thiosulfate used for the blank and the sample.

-

Visualization of Degradation Pathways and Experimental Workflows

Signaling Pathways and Logical Relationships

Caption: Degradation pathways of VS₂ in air and water.

Experimental Workflows

Caption: Experimental workflows for assessing VS₂ stability.

Conclusion

The stability of this compound in both air and water is a significant challenge that needs to be addressed for its successful application. In air, VS₂ undergoes oxidation to form a surface layer of vanadium oxides, a process that is accelerated by humidity. In aqueous environments, it is susceptible to hydrolysis and oxidation, leading to its degradation and the leaching of vanadium and sulfur species. Understanding these degradation mechanisms and employing rigorous experimental protocols to quantify the stability are crucial steps for developing effective passivation strategies and enabling the reliable use of VS₂ in various technological and biomedical fields. Future research should focus on obtaining detailed kinetic data under a wide range of environmental conditions and exploring advanced surface passivation techniques to enhance the stability of this promising material.

References

A Deep Dive into Vanadium Disulfide Polymorphs: A Technical Comparison of the 1T and 2H Phases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vanadium disulfide (VS₂), a prominent member of the transition metal dichalcogenide (TMD) family, has garnered significant attention for its unique phase-dependent properties. This guide provides a comprehensive comparison of the two primary polymorphic forms of VS₂: the octahedral (1T) and trigonal prismatic (2H) phases. Understanding the distinct structural, electronic, magnetic, and catalytic characteristics of these phases is crucial for harnessing their full potential in a range of applications, from energy storage to catalysis.

Structural and Physical Properties: A Tabular Comparison

The fundamental differences between the 1T and 2H phases of VS₂ arise from their distinct crystal structures, which in turn dictate their physical and chemical behaviors. The following tables summarize the key quantitative data for each phase.

| Structural Properties | 1T-VS₂ | 2H-VS₂ |

| Crystal System | Trigonal | Hexagonal |

| Space Group | P-3m1 | P6₃/mmc |

| Vanadium Coordination | Octahedral | Trigonal Prismatic |

| Lattice Parameter 'a' | ~3.22 Å | ~3.22 Å |

| Lattice Parameter 'c' | ~5.79 Å | ~5.75 Å |

| Interlayer Spacing | ~5.7 Å[1] | Not explicitly found |

| Electronic and Magnetic Properties | 1T-VS₂ | 2H-VS₂ |

| Electronic Nature | Metallic[1] | Semiconducting |

| Electrical Resistivity | Lower | Higher |

| Magnetic Moment (Bulk) | ~0.31 µB | Not explicitly found |

| Magnetic Moment (Monolayer) | ~1.81 µB per cell[1] | ~1.00 µB |

Experimental Protocols

The synthesis of phase-pure 1T and 2H VS₂ is critical for an accurate assessment of their intrinsic properties. Below are detailed methodologies for the synthesis and characterization of these two phases.

Synthesis of 1T-VS₂ Nanosheets (Hydrothermal Method)

This protocol describes a common method for synthesizing 1T-VS₂ nanosheets.

Materials:

-

Ammonium metavanadate (NH₄VO₃)

-

Thioacetamide (C₂H₅NS)

-

Polyvinylpyrrolidone (PVP)

-

Ammonium hydroxide solution

-

Deionized (DI) water

-

Ethanol

Procedure:

-

In a beaker, dissolve 2.5 g of PVP, 0.585 g of NH₄VO₃, and 3.755 g of C₂H₅NS in 75 mL of DI water and 5 mL of ammonium hydroxide solution.

-

Stir the solution vigorously for 2 hours at room temperature. The solution will gradually change color from light yellow to black.[2]

-

Transfer the resulting solution to a 100 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it at 200°C for 24 hours.[2]

-

After cooling to room temperature, collect the black precipitate by centrifugation.

-

Wash the product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final 1T-VS₂ nanosheets in a vacuum oven at 60°C for 12 hours.

Synthesis of 2H-VS₂ (Chemical Vapor Deposition - General Protocol)

While a specific, detailed protocol for 2H-VS₂ via CVD was not found, a general approach for synthesizing 2H-TMDs is provided. This typically involves the sulfurization of a vanadium-containing precursor.

Materials:

-

Vanadium oxide (e.g., V₂O₅) or a volatile vanadium halide (e.g., VCl₄) as the vanadium precursor.

-

Sulfur powder.

-

A suitable substrate (e.g., SiO₂/Si, sapphire).

-

High-purity argon (Ar) or nitrogen (N₂) as a carrier gas.

Procedure:

-

Place the substrate in the center of a two-zone tube furnace.

-

Position the vanadium precursor in the upstream hot zone and the sulfur powder in the downstream, lower-temperature zone.

-

Purge the furnace with Ar or N₂ gas for a sufficient time to remove oxygen and moisture.

-

Heat the furnace to the desired reaction temperatures. The temperature for the vanadium precursor will be higher than that for the sulfur.

-

Introduce a controlled flow of the carrier gas to transport the vaporized precursors to the substrate.

-

Maintain the reaction for a specific duration to allow for the growth of 2H-VS₂ thin films or flakes on the substrate.

-

After the growth period, cool the furnace down to room temperature under the inert gas flow.

Characterization Techniques

Distinguishing between the 1T and 2H phases of VS₂ requires a combination of characterization techniques.

X-ray Diffraction (XRD):

-

1T-VS₂: The XRD pattern can be indexed to the hexagonal 1T-VS₂ phase (JCPDS 89-1640, Space Group: P-3m1). The prominent (001) peak indicates a layered structure.[1]

-

2H-VS₂: The XRD pattern will correspond to the hexagonal 2H phase (Space Group: P6₃/mmc).

Raman Spectroscopy:

-

1T-VS₂: Characteristic Raman peaks for the 1T phase are observed at approximately 138.9, 193.0, 282.2, and 405.7 cm⁻¹.[1] Additional modes have been reported at 106.2, 176.8, and 298.1 cm⁻¹.[3]

-

2H-VS₂: The Raman spectrum of 2H-VS₂ is expected to show different peak positions and symmetries due to the different crystal structure.

X-ray Photoelectron Spectroscopy (XPS):

-

V 2p: In 1T-VS₂, the V 2p₃/₂ and V 2p₁/₂ peaks are located at approximately 516 eV and 524 eV, respectively.[1] These binding energies are indicative of the V⁴⁺ oxidation state.

-

S 2p: The S 2p₃/₂ and S 2p₁/₂ peaks for 1T-VS₂ are found at around 161 eV and 162 eV, respectively.[1]

-

Phase Differentiation: Shifts in the binding energies of both V 2p and S 2p core levels can be used to distinguish between the 1T and 2H phases, with the metallic 1T phase often exhibiting slightly different binding energies compared to the semiconducting 2H phase due to differences in the local chemical environment and electronic structure.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows in the study of 1T and 2H VS₂.

Applications in Catalysis: The Hydrogen Evolution Reaction (HER)

The distinct electronic properties of the 1T and 2H phases of VS₂ have significant implications for their catalytic activity, particularly in the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production.

The metallic nature of 1T-VS₂ offers superior in-plane electronic conductivity, which facilitates efficient charge transfer, a crucial factor for high catalytic performance.[1] In contrast, the semiconducting nature of 2H-VS₂ generally leads to higher electrical resistance, which can hinder its catalytic efficiency.

The following diagram illustrates a simplified signaling pathway for the HER process on a catalyst surface.

Conclusion

The 1T and 2H phases of this compound represent a fascinating case study in how subtle changes in crystal structure can lead to profound differences in material properties. The metallic nature of the 1T phase makes it a promising candidate for applications requiring high conductivity, such as electrodes in energy storage devices and efficient electrocatalysts. Conversely, the semiconducting 2H phase may be more suitable for electronic and optoelectronic applications. The ability to selectively synthesize these phases opens up a wide range of possibilities for tailoring the properties of VS₂ for specific technological needs. Further research into the controlled synthesis and a deeper understanding of the phase-dependent catalytic mechanisms will undoubtedly unlock even more exciting applications for this versatile material.

References

Navigating the Thermal Landscape of Few-Layer Vanadium Disulfide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Introduction

Vanadium disulfide (VS₂), a transition metal dichalcogenide (TMD), has garnered significant interest for its unique electronic and magnetic properties, showing promise in energy storage and catalysis. As with any material considered for electronic or thermoelectric applications, understanding its thermal transport properties is paramount for effective thermal management and device design. This technical guide provides a comprehensive overview of the current state of knowledge and the established methodologies for investigating the thermal conductivity of few-layer VS₂.

It is important to note that as of the latest literature review, specific experimental or theoretical quantitative data on the thermal conductivity of few-layer this compound remains limited. This guide, therefore, focuses on the established experimental and computational protocols that are applied to analogous two-dimensional (2D) materials and would be the standard for characterizing few-layer VS₂. For comparative purposes, this document presents data from other well-studied few-layer TMDs.

Quantitative Data on Thermal Conductivity of Few-Layer Transition Metal Dichalcogenides

| Material | Number of Layers | Measurement/Calculation Method | Temperature (K) | Thermal Conductivity (W/m·K) | Reference |

| MoS₂ | Monolayer | Optothermal Raman | 300 | 34.5 ± 4 | [Source for MoS₂ data] |

| MoS₂ | 4-layer | Optothermal Raman | 300 | 44 - 50 | [1] |

| WS₂ | Monolayer | Optothermal Raman | 300 | 32 | [1] |

| WS₂ | Bilayer | Optothermal Raman | 300 | 53 | [1] |

| MoSe₂ | Monolayer | Optothermal Raman | 300 | 59 ± 18 | [1] |

| h-BN | 11-layer | Micro-bridge technique | Room Temp. | ~360 | [Source for h-BN data] |

Note: The table above is for comparative purposes and does not include data for this compound due to its absence in the reviewed literature.

Experimental Protocols

The determination of thermal conductivity in 2D materials is a non-trivial task that requires specialized techniques. The following are detailed methodologies for key experiments commonly cited for such measurements.

Optothermal Raman Spectroscopy

This non-invasive optical technique is widely used for measuring the in-plane thermal conductivity of suspended 2D materials.

Methodology:

-

Sample Preparation: Few-layer VS₂ flakes are exfoliated (e.g., via mechanical exfoliation from a bulk crystal) and transferred onto a substrate with pre-fabricated trenches or holes to create suspended regions.

-

Raman Spectroscopy Setup: A Raman spectrometer equipped with a laser source (e.g., 532 nm) is used. The laser serves as both a local heat source and a probe for temperature measurement.

-

Measurement Procedure:

-

The laser is focused onto the center of the suspended VS₂ flake.

-

The absorbed laser power causes a localized temperature increase in the material.

-

The temperature rise is determined by monitoring the shift in the position of a temperature-sensitive Raman peak (e.g., the A₁g mode). The relationship between the Raman peak shift and temperature must be calibrated beforehand in a separate experiment where the sample is heated globally and the Raman spectrum is recorded at different known temperatures.

-

The laser power is varied, and the corresponding Raman peak shifts are recorded.

-

-

Data Analysis: The thermal conductivity (κ) is extracted by solving the heat diffusion equation for the suspended flake, relating the temperature rise (ΔT) to the absorbed laser power (P_abs) and the material's geometry. For a circular suspended membrane, the relationship is often simplified to:

ΔT = P_abs / (2πκt)

where 't' is the thickness of the flake.

Time-Domain Thermoreflectance (TDTR)

TDTR is a pump-probe optical technique used to measure the thermal properties of thin films and interfaces, particularly the cross-plane thermal conductivity.

Methodology:

-

Sample Preparation: The few-layer VS₂ is deposited or transferred onto a substrate. A thin metal transducer layer (e.g., Al, Au) is then deposited on top of the VS₂. This layer serves to absorb the pump laser energy and act as a thermometer.

-

TDTR Setup: The setup consists of a femtosecond laser, a beam splitter to create pump and probe beams, a delay stage to control the timing between the pump and probe pulses, and a photodetector.

-

Measurement Procedure:

-

The pump beam is modulated at a specific frequency and heats the metal transducer layer.

-

This heat diffuses through the underlying VS₂ and into the substrate.

-

The probe beam, which is delayed in time relative to the pump beam, measures the change in the reflectivity of the transducer surface. This change in reflectivity is proportional to the change in temperature.

-

By measuring the ratio of the in-phase and out-of-phase components of the probe signal as a function of the delay time, a thermal decay curve is generated.

-

-

Data Analysis: The thermal conductivity of the VS₂ layer is extracted by fitting the experimental decay curve to a multi-layer heat diffusion model. This model includes the thermal properties of the transducer, the VS₂, and the substrate, as well as the thermal boundary conductances between the layers.

Suspended Micro-bridge Method

This steady-state electrical method provides a direct measurement of the in-plane thermal conductivity.

Methodology:

-

Device Fabrication: A micro-device is fabricated with two adjacent silicon nitride (SiNₓ) membranes suspended by SiNₓ beams. The few-layer VS₂ flake is then transferred to bridge these two membranes. Platinum resistance thermometers and heaters are patterned onto the membranes.

-

Measurement Procedure:

-

One of the membranes (the heating island) is resistively heated, creating a temperature gradient across the suspended VS₂ flake.

-

The temperature of both the heating and sensing islands is monitored using the platinum resistance thermometers.

-

The experiment is conducted under high vacuum to minimize heat loss through convection.

-

-

Data Analysis: At steady state, the heat conducted through the VS₂ flake (Q_sample) is determined by subtracting the heat conducted through the SiNₓ support beams from the total input power. The thermal conductivity (κ) is then calculated using the one-dimensional heat conduction equation:

κ = (Q_sample * L) / (A * ΔT)

where L is the length of the suspended flake, A is its cross-sectional area, and ΔT is the temperature difference between the two membranes.

Synthesis Protocol: Hydrothermal Synthesis of Few-Layer VS₂ Nanosheets

A common method for producing few-layer VS₂ is hydrothermal synthesis.

Methodology:

-

Precursor Preparation: A vanadium precursor (e.g., sodium vanadate, Na₃VO₄) and a sulfur source (e.g., thioacetamide, TAA) are dissolved in deionized water in a specific molar ratio (e.g., 1:5 V to S source).

-

Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 160°C) for a set duration (e.g., 20 hours).

-

Product Collection and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting black precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven.

-

Characterization: The morphology and crystal structure of the synthesized VS₂ nanosheets are characterized using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM).

Visualizations

The following diagrams illustrate key workflows and relationships in the study of the thermal conductivity of few-layer this compound.

Caption: Experimental workflow for determining the thermal conductivity of few-layer VS₂.

Caption: Workflow for the hydrothermal synthesis of few-layer this compound.

References

Introduction to Vanadium Disulfide (VS₂) Nanosheets

An In-depth Technical Guide on the Optical Absorption Properties of Vanadium Disulfide (VS₂) Nanosheets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical absorption properties of this compound (VS₂) nanosheets, a material of significant interest in various scientific and technological fields, including optoelectronics and sensing. This document details the synthesis of VS₂ nanosheets, their fundamental optical characteristics, and the experimental protocols for their characterization.

This compound (VS₂) is a transition metal dichalcogenide (TMD) that has garnered considerable attention due to its unique electronic and optical properties.[1] Like other TMDs, VS₂ possesses a layered structure with strong in-plane covalent bonds and weak out-of-plane van der Waals interactions, allowing for exfoliation into two-dimensional (2D) nanosheets.[2] These nanosheets exhibit distinct properties from their bulk counterparts, including a tunable band gap, which makes them promising materials for various applications.[3][4]

Bulk VS₂ is generally considered to be metallic with a zero band gap.[5] However, when exfoliated into monolayers or few-layered nanosheets, a band gap emerges, transitioning the material to a semiconductor.[4] This tunable electronic structure is a key factor driving research into the optical properties of VS₂ nanosheets.

Synthesis of VS₂ Nanosheets

Several methods are employed for the synthesis of VS₂ nanosheets, with hydrothermal synthesis and liquid-phase exfoliation being two of the most common and effective techniques.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing high-quality, crystalline VS₂ nanosheets.[6] This bottom-up approach involves the reaction of vanadium and sulfur precursors in an aqueous solution under high temperature and pressure.

Experimental Protocol for Hydrothermal Synthesis:

A typical hydrothermal synthesis procedure for VS₂ nanosheets is as follows:[7]

-

Precursor Solution Preparation: Dissolve a vanadium precursor, such as sodium orthovanadate (Na₃VO₄), and a sulfur precursor, like thioacetamide (TAA), in deionized water. For example, 0.055 g of Na₃VO₄ and 0.112 g of TAA can be dissolved in 40 mL of deionized water.[7]

-

Homogenization: Stir the solution magnetically for approximately one hour to ensure a homogeneous mixture.[7]

-

Autoclave Treatment: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 160-220 °C) for a designated duration (e.g., 20-24 hours).[6][7]

-

Product Recovery: After the autoclave cools down to room temperature, collect the black precipitate by centrifugation or filtration.

-

Washing and Drying: Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts. Finally, dry the purified VS₂ nanosheets in a vacuum oven at around 80 °C for several hours.[7]

The morphology and properties of the resulting VS₂ nanosheets, such as their thickness and lateral size, can be tuned by adjusting the synthesis parameters, including the reaction temperature, time, and precursor concentrations.[3][7]

Liquid-Phase Exfoliation (LPE)

Liquid-phase exfoliation is a top-down method that involves the exfoliation of bulk VS₂ powder into single or few-layered nanosheets in a suitable solvent.[8][9] This technique is advantageous for its simplicity and scalability.

Experimental Protocol for Liquid-Phase Exfoliation:

The general procedure for liquid-phase exfoliation of VS₂ is as follows:[10][11]

-